molecular formula C14H20O2 B1616894 1-Phenylethyl hexanoate CAS No. 3460-45-5

1-Phenylethyl hexanoate

Cat. No.: B1616894
CAS No.: 3460-45-5
M. Wt: 220.31 g/mol
InChI Key: XDNXTDFSRYCZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylethyl hexanoate is an ester compound characterized by its pleasant aroma. Esters are organic compounds formed by the reaction between an acid and an alcohol, with the elimination of water. This compound is known for its applications in the fragrance and flavor industries due to its fruity scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylethyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 1-phenylethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Hexanoic Acid+1-Phenylethanol1-Phenylethyl hexanoate+Water\text{Hexanoic Acid} + \text{1-Phenylethanol} \rightarrow \text{this compound} + \text{Water} Hexanoic Acid+1-Phenylethanol→1-Phenylethyl hexanoate+Water

Industrial Production Methods

In industrial settings, the esterification process is carried out in large reactors where the reactants are heated under reflux with an acid catalyst. The water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions

1-Phenylethyl hexanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into hexanoic acid and 1-phenylethanol in the presence of a strong acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: Hexanoic acid and 1-phenylethanol.

    Reduction: Hexanol and 1-phenylethanol.

    Transesterification: New ester and alcohol depending on the reactants used.

Scientific Research Applications

1-Phenylethyl hexanoate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in natural product synthesis and metabolic pathways.

    Medicine: Explored for potential therapeutic properties due to its aromatic characteristics.

    Industry: Widely used in the fragrance and flavor industries to impart fruity scents to products.

Mechanism of Action

The mechanism of action of 1-Phenylethyl hexanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. The compound’s ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may further participate in metabolic pathways.

Comparison with Similar Compounds

1-Phenylethyl hexanoate can be compared with other esters such as:

    Ethyl hexanoate: Similar fruity aroma but derived from ethanol and hexanoic acid.

    Phenylethyl acetate: Another ester with a floral scent, derived from phenylethanol and acetic acid.

    Butyl butanoate: Known for its pineapple-like aroma, derived from butanol and butanoic acid.

Each of these esters has unique olfactory properties and applications, making this compound distinct in its specific fruity scent and industrial uses.

Properties

IUPAC Name

1-phenylethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-6-11-14(15)16-12(2)13-9-7-5-8-10-13/h5,7-10,12H,3-4,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXTDFSRYCZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956104
Record name 1-Phenylethyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-45-5
Record name 1-Phenylethyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3460-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 1-phenylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylethyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylethyl hexanoate
Reactant of Route 2
Reactant of Route 2
1-Phenylethyl hexanoate
Reactant of Route 3
Reactant of Route 3
1-Phenylethyl hexanoate
Reactant of Route 4
Reactant of Route 4
1-Phenylethyl hexanoate
Reactant of Route 5
Reactant of Route 5
1-Phenylethyl hexanoate
Reactant of Route 6
Reactant of Route 6
1-Phenylethyl hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.